
4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloroethyl group at position 2, a cyclobutyl group at position 6, and a chlorine atom at position 4 on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutylmagnesium bromide reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Cyclization: The cyclobutyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of dechlorinated pyrimidines.
Applications De Recherche Scientifique
4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of the cyclobutyl group.
4-Chloro-2-methyl-6-phenylpyrimidine: Contains a phenyl group instead of the cyclobutyl group.
2,4-Dichloro-6-cyclobutylpyrimidine: Similar but with an additional chlorine atom.
Uniqueness
4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine is unique due to the presence of both a chloroethyl group and a cyclobutyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12Cl2N2 |
|---|---|
Poids moléculaire |
231.12 g/mol |
Nom IUPAC |
4-chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-6(11)10-13-8(5-9(12)14-10)7-3-2-4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
QNMIKWNJCDEAAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CC(=N1)Cl)C2CCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)

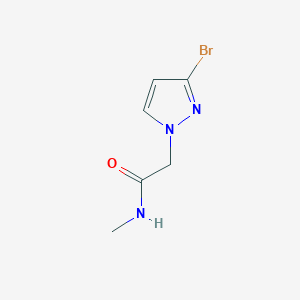
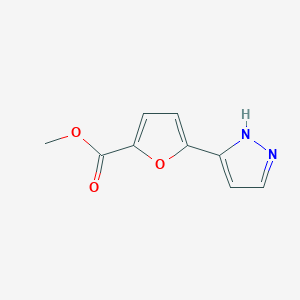
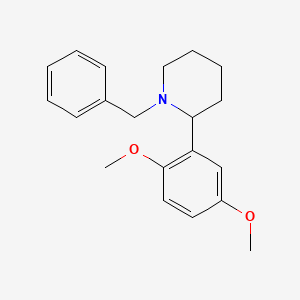
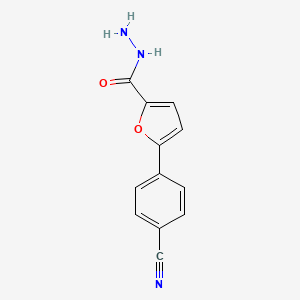
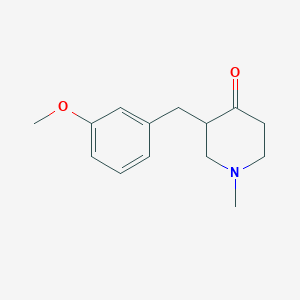
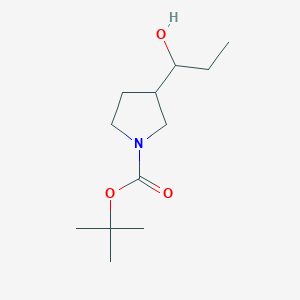
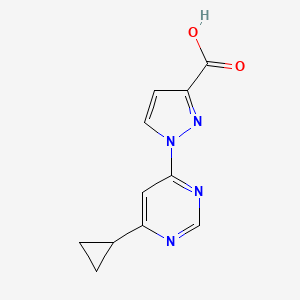
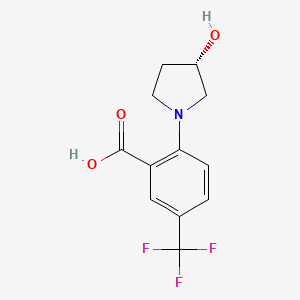
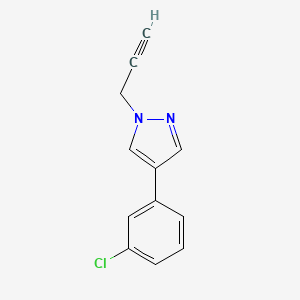
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
